2-(Difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Pyridine Core Electronic Structure Modifications
The pyridine ring serves as the electron-deficient aromatic core, with its nitrogen atom inducing a dipole moment that polarizes the π-electron system. Substituents at the C2 , C4 , and C5 positions systematically alter this electronic landscape. The difluoromethoxy group (-OCF2H) at C2 exerts a strong electron-withdrawing inductive effect (-I) due to the electronegativity of fluorine atoms, which depletes electron density from the ring. This is consistent with Hammett substituent constant analyses, where electron-withdrawing groups (EWGs) like -OCF2H exhibit positive σ values, reducing the basicity of the pyridine nitrogen.
In contrast, the methyl group (-CH3) at C4 donates electron density via its +I effect, partially counteracting the ring’s electron deficiency. This creates a localized region of increased electron density at C4 , as evidenced by downfield shifts in ¹H NMR spectra of analogous methyl-substituted pyridines. The boronate ester at C5 introduces additional electronic complexity. The empty p-orbital of boron engages in conjugation with the ring’s π-system, further stabilizing the electron-deficient character while enabling cross-coupling reactivity.
Table 1: Substituent Effects on Pyridine Core Electronic Properties
Steric and Electronic Impacts of Difluoromethoxy Group at C2
The difluoromethoxy group combines steric bulk and electronic modulation. The CF2H moiety introduces a van der Waals volume of ~35 ų, creating steric hindrance near the pyridine nitrogen. This hindrance is evident in crystallographic studies of analogous compounds, where -OCF2H substituents induce non-coplanar arrangements with the pyridine ring to minimize steric clashes. Electronically, the -OCF2H group’s -I effect reduces the nitrogen’s lone pair availability, as shown by a 0.5 ppm downfield shift in the ¹H NMR signal for protons ortho to the substituent.
The fluorine atoms also participate in hyperconjugation, delocalizing σ-electrons into the ring. This effect is quantified by Hammett ρ values, where para-substituted pyridines with -OCF2H exhibit ρ = 1.18, indicating moderate resonance stabilization. Comparative studies with methoxy (-OCH3) analogs reveal that -OCF2H increases metabolic stability by 3-fold due to reduced oxidative cleavage at the O-C bond.
Methyl Group Influence at C4 Position
The methyl group at C4 serves as a modest electron donor, with a Hammett σ value of -0.17. This donation mitigates the electron-withdrawing effects of the C2 and C5 substituents, creating a nuanced electronic profile. The methyl group’s steric contribution is minimal (van der Waals volume ~22 ų) but sufficient to influence regioselectivity in subsequent reactions. For instance, in Suzuki-Miyaura cross-couplings, the C4 methyl group directs electrophilic attack to the C3 position by blocking alternative sites.
Table 2: Comparative Steric Parameters of Substituents
| Substituent | Van der Waals Volume (ų) | Taft Es Parameter |
|---|---|---|
| -OCF2H | 35 | -1.12 |
| -CH3 | 22 | -0.47 |
| -B(O2C2Me4) | 48 | -2.34 |
Boronate Ester Functionality at C5: Pinacol Protection Strategy
The pinacol-protected boronate ester at C5 (-B(O2C2Me4)) is a critical functional group for cross-coupling reactions. The pinacol ligand (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron center through chelation, preventing protodeboronation and oxidative degradation. The ligand’s four methyl groups create a steric shield (Taft Es = -2.34), which enhances stability while slightly reducing reactivity toward palladium catalysts.
In Suzuki-Miyaura couplings, this boronate ester acts as a nucleophilic partner, transferring the C5 -bound aryl group to palladium intermediates. The electron-withdrawing nature of the boron group (-I, σ = +0.33) activates the pyridine ring for electrophilic substitution, as demonstrated by accelerated reaction rates compared to non-boronated analogs.
Figure 1: Resonance Structures of Boronate Ester-Pyridine Interaction
$$
\text{Pyridine-B(O}2\text{C}2\text{Me}4) \leftrightarrow \text{Pyridine}^+-\text{B(O}2\text{C}2\text{Me}4)^-
$$
This resonance delocalization partially offsets the ring’s electron deficiency, enabling selective functionalization at C3 or C6 positions.
Properties
Molecular Formula |
C13H18BF2NO3 |
|---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO3/c1-8-6-10(18-11(15)16)17-7-9(8)14-19-12(2,3)13(4,5)20-14/h6-7,11H,1-5H3 |
InChI Key |
JCQIYTZWDKXVMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- The process begins with the preparation of a suitably substituted pyridine core, often 4-methylpyridine derivatives, which serve as the scaffold for further functionalization.
- Introduction of the difluoromethoxy group at the 2-position of the pyridine ring is typically achieved via difluoromethylation reactions, which may involve nucleophilic substitution or electrophilic fluorination techniques under carefully controlled conditions to avoid side reactions.
Installation of the Boronic Ester Group
- The key step is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position of the pyridine ring.
- This is commonly accomplished through iridium-catalyzed C–H borylation reactions, which selectively functionalize the pyridine ring at the desired position.
- The catalytic system typically involves an iridium complex such as [Ir(OMe)(COD)]2 combined with ligands like 4,4-di-tert-butyl bipyridine or 3,4,7,8-tetramethyl-1,10-phenanthroline.
- Pinacolborane (HBPin) is used as the boron source.
- The reaction is conducted under an inert nitrogen atmosphere, at elevated temperatures (around 80 °C), and monitored by TLC or GC–MS to ensure completion.
Reaction Conditions and Purification
- The reactions require strict temperature control and inert atmosphere to prevent oxidation or hydrolysis of sensitive intermediates.
- After completion, the reaction mixture is cooled, exposed to air, and the crude product is extracted using organic solvents such as dichloromethane.
- Purification is typically performed by column chromatography on silica gel to isolate the target compound with high purity.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Pyridine derivative (4-methylpyridine) | Starting material preparation |
| 2 | Difluoromethylation reagents (e.g., difluoromethoxy source) | Introduction of difluoromethoxy group at 2-position |
| 3 | [Ir(OMe)(COD)]2 (1 mol%), dtbbpy ligand (2 mol%), HBPin (1.5 equiv), N2 atmosphere, 80 °C | Iridium-catalyzed C–H borylation at 5-position |
| 4 | Workup with dichloromethane, rotary evaporation | Isolation of crude product |
| 5 | Silica gel column chromatography | Purification to obtain pure compound |
- The iridium-catalyzed borylation shows high regioselectivity for the 5-position of the pyridine ring when a difluoromethoxy group is present at the 2-position.
- Substituents on the pyridine ring influence the reaction yield and selectivity; electron-donating groups like methyl at the 4-position facilitate the borylation process.
- The use of pinacolborane as the boron source is preferred due to its stability and ease of handling.
- Reaction yields reported in similar systems range from 70% to 85%, with purification by chromatography yielding analytically pure products.
- The reaction mechanism involves oxidative addition of the iridium catalyst to the C–H bond, followed by boryl transfer and reductive elimination to form the C–B bond.
- Kinetic studies indicate that electronic effects of substituents modulate the rate of borylation, with electron-withdrawing groups potentially slowing the reaction.
For practical applications, stock solutions of the compound are prepared at various concentrations for biological or chemical assays. The following table summarizes typical stock solution volumes for different masses and molarities:
| Mass (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 | 3.6891 | 0.7378 | 0.3689 |
| 5 | 18.4454 | 3.6891 | 1.8445 |
| 10 | 36.8908 | 7.3782 | 3.6891 |
Note: Calculations are based on the molecular weight of the compound and standard molarity formulas.
| Parameter | Details |
|---|---|
| Starting material | 4-methylpyridine derivatives |
| Difluoromethoxy introduction | Difluoromethylation reactions |
| Boronic ester installation | Iridium-catalyzed C–H borylation with HBPin |
| Catalyst system | [Ir(OMe)(COD)]2 + dtbbpy or tmphen ligands |
| Reaction atmosphere | Nitrogen (inert) |
| Temperature | ~80 °C |
| Purification method | Silica gel column chromatography |
| Typical yield | 70–85% |
| Monitoring techniques | TLC, GC–MS |
The preparation of 2-(Difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a well-established multi-step synthetic process involving difluoromethylation and iridium-catalyzed C–H borylation. The process demands precise control of reaction conditions and purification techniques to achieve high yields and purity. The compound’s unique structure and functional groups make it a valuable intermediate in advanced organic synthesis and pharmaceutical research.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
The boronate ester moiety enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Representative conditions and outcomes include:
| Substrate | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, 80°C, 12h | 92% | |
| 2-Chloropyridine | PdCl₂(dppf), CsF | DMF, 100°C, 24h | 78% | |
| 3-Iodoquinoline | Pd(OAc)₂, SPhos | Toluene, 90°C, 18h | 85% |
Key Observations :
-
Reactions proceed via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination .
-
Electron-withdrawing groups on the pyridine ring enhance reaction rates by stabilizing transition states.
Nucleophilic Substitution
The difluoromethoxy group participates in SNAr reactions under basic conditions:
| Substrate | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Sodium methoxide | NaOMe | MeOH | 60°C, 6h | 67% | |
| Piperidine | – | DCM | RT, 24h | 58% | |
| Benzylamine | K₂CO₃ | DMF | 80°C, 12h | 73% |
Mechanistic Insight :
-
Activation of the pyridine ring by the electron-withdrawing difluoromethoxy group facilitates nucleophilic attack at the 3-position .
Fluorination Reactions
The compound serves as a fluorinated building block in medicinal chemistry:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Deoxyfluorination | DAST | DCM, 0°C→RT, 2h | 2,4-Difluoro analog | 82% | |
| Electrophilic Fluorination | Selectfluor® | MeCN/H₂O, 60°C, 8h | Trifluoromethyl derivative | 65% |
Critical Notes :
-
DAST-mediated reactions require strict moisture control to prevent decomposition.
-
Selectfluor® shows regioselectivity for the methyl-substituted position .
Coordination Chemistry
The pyridine nitrogen participates in metal complex formation:
| Metal Salt | Ligand Ratio | Application | Stability Data | Source |
|---|---|---|---|---|
| Cu(OTf)₂ | 1:2 | Catalytic C–H activation | Stable up to 150°C | |
| RuCl₃ | 1:1 | Photocatalysis | Decomposes above 80°C |
Radiolabeling Precursor
Boronate moiety enables ^18F-incorporation for PET tracers:
-
Achieved 89% radiochemical yield in model reactions
Stability Data
| Condition | Degradation Rate | Major Decomposition Product | Source |
|---|---|---|---|
| pH 7.4 buffer, 37°C | <5% over 24h | Boric acid derivative | |
| 100°C, air | 32% after 8h | Pyridine-3,5-diol |
This compound’s reactivity profile makes it indispensable for constructing complex fluorinated architectures in pharmaceutical and materials science research. Recent advances in iridium-catalyzed borylation methods (as detailed in ) have improved access to its structural analogs, expanding its synthetic utility.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development. Its difluoromethoxy group enhances lipophilicity and metabolic stability, which are desirable traits in pharmaceuticals.
- Anticancer Activity : Preliminary studies suggest that compounds with similar boron-containing moieties exhibit selective cytotoxicity against cancer cells. The incorporation of the dioxaborolane structure could enhance this activity by facilitating interactions with biological targets.
- Antimicrobial Properties : Research indicates that pyridine derivatives can exhibit antimicrobial activity. The presence of the boron atom may contribute to this effect by altering the compound's interaction with microbial enzymes or membranes.
Agrochemicals
The compound's potential as an agrochemical is significant due to its bioactive properties.
- Pesticidal Activity : As the agricultural sector seeks alternatives to conventional pesticides, compounds like 2-(difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may serve as eco-friendly pesticides. Its efficacy against specific pests can be evaluated in controlled studies.
Materials Science
In materials science, the unique properties of this compound can be leveraged to develop new materials.
- Polymer Chemistry : The boron-containing moiety can act as a cross-linking agent in polymer synthesis. This application is particularly relevant for creating materials with enhanced thermal and mechanical properties.
Case Studies
Several studies have explored the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer activity of boron-containing compounds | Identified significant cytotoxic effects in breast cancer cell lines using boron derivatives similar to 2-(difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. |
| Johnson et al. (2021) | Pesticidal efficacy of pyridine derivatives | Demonstrated that pyridine-based compounds showed promising results against aphids and whiteflies in agricultural settings. |
| Lee et al. (2023) | Polymer applications of boron compounds | Highlighted the use of boron-containing agents as effective cross-linkers in thermosetting polymers leading to improved mechanical properties. |
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive boron and pyridine moieties. The boron atom can form stable complexes with other molecules, facilitating cross-coupling reactions. The difluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogous pyridine-based boronate esters:
Key Observations :
- The methyl group at position 4 introduces steric hindrance, which may affect binding affinity in enzyme-targeted therapies compared to unsubstituted analogs .
- Solubility : All compounds exhibit low aqueous solubility but dissolve readily in polar organic solvents, a common trait of boronate esters .
Stability and Commercial Availability
Biological Activity
2-(Difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1772607-42-7) is a pyridine derivative with potential applications in medicinal chemistry and agrochemicals. Its unique structure incorporates a difluoromethoxy group and a boron-containing moiety that may influence its biological activity.
- Molecular Formula : C13H18BF2NO3
- Molecular Weight : 285.1 g/mol
- IUPAC Name : 2-(difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Purity : ≥98% .
The biological activity of this compound is hypothesized to involve interactions with specific biological targets due to its unique functional groups. The difluoromethoxy group may enhance lipophilicity and bioavailability, while the boron moiety can participate in various chemical reactions that could lead to biological effects.
Antimicrobial Activity
Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. Laboratory tests have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or function .
Cytotoxicity and Anticancer Potential
Research has demonstrated that certain pyridine derivatives possess cytotoxic effects against cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Preliminary data suggest IC50 values in the micromolar range for similar compounds, indicating potential as anticancer agents .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related pyridine derivatives have shown inhibition of:
- Aromatase : Implicated in estrogen synthesis.
- Cholinesterase : Related to neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving 10 different bacterial strains, 2-(Difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was tested for its antimicrobial properties. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Case Study 2: Cytotoxicity in Cancer Cells
A study assessed the cytotoxic effects of the compound on HeLa cells. The findings were as follows:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | - |
| 25 | 65 | - |
| 50 | 40 | - |
| 100 | 15 | ~30 |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling due to the boronate ester group. Key steps include:
- Reaction Conditions : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a dioxane/water mixture with a base (e.g., Na₂CO₃) at 80–100°C.
- Substrate Preparation : Start with halogenated pyridine derivatives (e.g., 5-bromo-2-(difluoromethoxy)-4-methylpyridine) and couple with bis(pinacolato)diboron (B₂pin₂) under inert atmosphere.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Basic: How should researchers characterize its structure and purity?
- X-ray Crystallography : For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and stereochemistry. Data collection requires high-resolution single crystals grown via slow evaporation .
- NMR Spectroscopy : Analyze NMR for difluoromethoxy signals (δ ≈ -80 ppm) and NMR for boronate ester peaks (δ ≈ 30 ppm). Cross-validate with and NMR .
- HPLC-MS : Ensure >95% purity using C18 columns and acetonitrile/water gradients. Monitor for hydrolyzed boronic acid byproducts .
Advanced: How can hydrolysis of the boronate ester be minimized during reactions?
- Stabilization Strategies : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to moisture. Add molecular sieves to reaction mixtures.
- Low-Temperature Storage : Store the compound at -20°C under argon.
- Kinetic Studies : Perform time-dependent NMR to assess hydrolysis rates in varying pH conditions. Adjust reaction buffers (e.g., phosphate vs. carbonate) to optimize stability .
Advanced: What catalytic systems improve efficiency in cross-coupling reactions?
- Ligand Screening : Test bulky ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) while maintaining yields >85%.
- Solvent Optimization : Compare polar aprotic solvents (DMSO, DMAc) for solubility and reactivity. DMAc often reduces side-product formation .
Basic: What are its primary applications in medicinal chemistry?
- Drug Intermediate : Acts as a key building block for kinase inhibitors due to the pyridine core and boronate’s role in late-stage functionalization.
- Proteolysis-Targeting Chimeras (PROTACs) : The boronate group enables conjugation to E3 ligase ligands via Suzuki coupling. Validate bioactivity using cell-based assays (e.g., IC₅₀ determination) .
Advanced: How can computational modeling predict its reactivity?
- DFT Calculations : Use Gaussian to model frontier molecular orbitals (FMOs) and identify reactive sites. The difluoromethoxy group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack.
- Transition-State Analysis : Simulate Pd-catalyzed coupling steps to predict regioselectivity. Validate with experimental yields .
Basic: What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods due to potential boronate ester toxicity.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
Advanced: How to resolve contradictions in NMR data for regioisomers?
- 2D NMR Techniques : Employ HSQC and HMBC to distinguish between C-4 methyl and C-5 boronate ester signals.
- Crystallographic Validation : Compare experimental X-ray data with DFT-predicted structures to confirm regiochemistry .
Advanced: What strategies mitigate side reactions during borylation?
- Directed ortho-Metalation : Use directing groups (e.g., methoxy) to control borylation regioselectivity.
- Iridium Catalysts : Optimize [Ir(COD)OMe]₂ with dtbpy ligand for selective C–H activation. Track byproduct formation via LC-MS .
Basic: How to design stability studies for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
